molecular formula C11H9ClN2O B7974042 4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine

4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B7974042
M. Wt: 220.65 g/mol
InChI Key: WBZHJQTUPZJDDH-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a chloro substituent at the 4-position and a cyclopropanecarbonyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro substituent at the 4-position.

    Addition of the Cyclopropanecarbonyl Group: This step involves the acylation of the pyrrolo[2,3-b]pyridine core with cyclopropanecarbonyl chloride under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The cyclopropanecarbonyl group can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The chloro and cyclopropanecarbonyl groups can participate in various binding interactions with enzymes and receptors, modulating their activity. The pyrrolo[2,3-b]pyridine core can also interact with nucleic acids and proteins, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound lacks the cyclopropanecarbonyl group but shares the same pyrrolo[2,3-b]pyridine core and chloro substituent.

    4-Chloro-7-azaindole: This compound is structurally similar but has a different nitrogen placement in the ring system.

Uniqueness

4-Chloro-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the chloro and cyclopropanecarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-8-3-4-13-11-9(8)7(5-14-11)10(15)6-1-2-6/h3-6H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZHJQTUPZJDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CNC3=NC=CC(=C23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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